molecular formula C15H13ClN2O2 B14150331 (E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide CAS No. 487037-57-0

(E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B14150331
CAS No.: 487037-57-0
M. Wt: 288.73 g/mol
InChI Key: KASIMPUJXPLDTK-RMKNXTFCSA-N
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Description

(E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and a methoxyphenyl group at the 4-position of the prop-2-enamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: 2-chloropyridine, 4-methoxybenzaldehyde, and an appropriate amide source.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with the amide source to form the intermediate 3-(4-methoxyphenyl)prop-2-enamide.

    Coupling Reaction: The intermediate is then coupled with 2-chloropyridine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-chloropyridin-3-yl)-3-phenylprop-2-enamide: Lacks the methoxy group on the phenyl ring.

    (E)-N-(2-chloropyridin-3-yl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxyl group instead of a methoxy group.

    (E)-N-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)prop-2-enamide: Contains a fluorine atom instead of a methoxy group.

Uniqueness

(E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

487037-57-0

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

(E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C15H13ClN2O2/c1-20-12-7-4-11(5-8-12)6-9-14(19)18-13-3-2-10-17-15(13)16/h2-10H,1H3,(H,18,19)/b9-6+

InChI Key

KASIMPUJXPLDTK-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(N=CC=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(N=CC=C2)Cl

solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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